1,2-Cyclononadiene

Physical Organic Chemistry Strain Energy Cyclic Allene Stability

1,2-Cyclononadiene (CAS 1123-11-1) is a nine-membered cyclic allene (C₉H₁₄) with a molecular weight of 122.21 g/mol. Its predicted physical properties include a density of 0.80±0.1 g/cm³, a boiling point of 182.9±7.0 °C at 760 mmHg, and a flash point of 45.2±13.0 °C.

Molecular Formula C9H14
Molecular Weight 122.21 g/mol
CAS No. 1123-11-1
Cat. No. B072335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Cyclononadiene
CAS1123-11-1
Synonyms1,2-Cyclononadiene
Molecular FormulaC9H14
Molecular Weight122.21 g/mol
Structural Identifiers
SMILESC1CCCC=C=CCC1
InChIInChI=1S/C9H14/c1-2-4-6-8-9-7-5-3-1/h1,5H,2,4,6-9H2
InChIKeyYHGPUHUSTRYSIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Cyclononadiene (CAS 1123-11-1): Baseline Characteristics and Procurement Context


1,2-Cyclononadiene (CAS 1123-11-1) is a nine-membered cyclic allene (C₉H₁₄) with a molecular weight of 122.21 g/mol [1]. Its predicted physical properties include a density of 0.80±0.1 g/cm³, a boiling point of 182.9±7.0 °C at 760 mmHg, and a flash point of 45.2±13.0 °C . As the smallest stable isolable cyclic allene, it occupies a unique position in the homologous series between highly strained transient species (e.g., 1,2-cycloheptadiene) and unstrained acyclic allenes [2]. This compound serves as a key research reagent for investigating allene cycloaddition mechanisms, organometallic insertion chemistry, and stereochemical phenomena in medium-sized rings.

Why Generic Allene Substitution Fails: The Quantified Strain Differential of 1,2-Cyclononadiene


Procurement decisions for cyclic allenes cannot rely on generic substitutions due to the extreme sensitivity of reactivity to ring strain. The allene functional group strain (AFS) decreases dramatically across the homologous series, with quantified values of 14 kcal/mol for 1,2-cycloheptadiene, 5 kcal/mol for 1,2-cyclooctadiene, and only 2 kcal/mol for 1,2-cyclononadiene [1]. This strain differential directly governs thermal stability, cycloaddition rates, and stereochemical integrity. Selecting a higher-strain analog such as 1,2-cyclooctadiene will yield faster, less selective reactions with potential decomposition pathways, while acyclic allenes like 1,2-propadiene lack the conformational constraints that enable unique stereospecific transformations observed with 1,2-cyclononadiene [2]. The quantitative evidence below establishes the precise performance boundaries that justify compound-specific sourcing.

Quantitative Differentiation Evidence for 1,2-Cyclononadiene vs. In-Class Comparators


Functional Group Strain: 1,2-Cyclononadiene vs. 1,2-Cyclooctadiene vs. 1,2-Cycloheptadiene

The allene functional group strain (AFS) for 1,2-cyclononadiene is calculated at 2 kcal/mol, representing a 60% reduction compared to 1,2-cyclooctadiene (5 kcal/mol) and an 86% reduction compared to 1,2-cycloheptadiene (14 kcal/mol) [1]. This low strain energy places 1,2-cyclononadiene as the smallest ring in the series that is both stable and isolable at ambient temperature, whereas smaller rings undergo rapid dimerization or polymerization.

Physical Organic Chemistry Strain Energy Cyclic Allene Stability

Thermal Dimerization: Isomer Distribution and Quantitative Yield of 1,2-Cyclononadiene

Thermal dimerization of neat racemic 1,2-cyclononadiene at 125 °C affords an essentially quantitative yield of three dimethylenecyclobutane isomers: 6.3% isomer 1, 62.5% isomer 2, and 31.2% isomer 3 [1]. This specific isomer distribution is a direct consequence of the conformational constraints imposed by the nine-membered ring, which dictates the stereochemical outcome of the [2+2] cycloaddition.

Cycloaddition Chemistry Stereochemistry Allene Dimerization

Aryl Azide Cycloaddition: Divergent Reaction Pathways vs. 1,2-Propadiene

1,2-Cyclononadiene reacts with phenyl azide via a concerted cycloaddition mechanism to yield a single conjugated triazoline adduct (3a) as the exclusive product [1]. In stark contrast, 1,2-propadiene reacts with phenyl azide to yield three products (triazoles 8 and 10 plus compound 18) in nearly equal amounts, indicative of a stepwise, less selective pathway [1]. This demonstrates that the cyclic allene framework enforces a singular, predictable reaction trajectory not available with acyclic allenes.

Cycloaddition Mechanism Triazoline Synthesis Reaction Pathway Selectivity

Organometallic Reactivity: Divergent Pathways with Aluminum(I) vs. 1,5-Cyclooctadiene

Reaction of the aluminum(I) reagent [{(ArNCMe)₂CH}Al] with 1,2-cyclononadiene proceeds via an initial (2+1) cycloaddition to form an aluminocyclopropane intermediate, which subsequently inserts into another C=C bond to yield complex fused hydrocarbon rings [1]. This pathway is distinct from that observed with 1,5-cyclooctadiene, where the homoconjugated diene system also disfavors a (4+1) cycloaddition but leads to different organometallic product architectures [1]. The orthogonal π-bond geometry of the 1,2-diene fundamentally alters the accessible reaction manifold.

Organometallic Chemistry Cycloaddition Aluminum Reagents

Ti-Catalyzed Pyrrole Synthesis: Regioselective Insertion for 2,3-Annulated Pyrroles

In Ti-catalyzed [2+2+1] pyrrole synthesis, 1,2-cyclononadiene acts as a regioselective insertion coupling partner, affording exclusively 2,3-annulated pyrroles upon reaction with alkynes and azobenzene [1]. In contrast, propadiene undergoes both [2+2] cycloaddition and insertion, yielding N-phenyl-2,5-dimethylpyrrole exclusively, while propyne (a propadiene isomer) yields an unselective regioisomeric mixture [1]. This highlights the unique capacity of the cyclic allene framework to enforce regiochemical control in multicomponent reactions.

Multicomponent Synthesis Titanium Catalysis N-Heterocycles

Kinetic Resolution in Asymmetric Doering-Moore-Skattebøl Synthesis

During the asymmetric Doering-Moore-Skattebøl synthesis, kinetic resolution of racemic 1,2-cyclononadiene was observed under conditions employing (−)-sparteine as a chiral ligand, resulting in modest enantioselectivity [1]. This behavior is specific to the cyclic allene framework; acyclic allenes typically exhibit different stereochemical outcomes in related transformations due to the absence of ring-imposed conformational restrictions.

Asymmetric Synthesis Kinetic Resolution Chiral Allenes

Optimal Application Scenarios for 1,2-Cyclononadiene Based on Quantified Differentiation


Mechanistic Studies of Concerted vs. Stepwise Cycloadditions

The contrasting reaction outcome between 1,2-cyclononadiene (single triazoline product) and 1,2-propadiene (three products) with aryl azides provides a definitive experimental system for distinguishing concerted from stepwise cycloaddition mechanisms [1]. Researchers investigating pericyclic reaction dynamics should procure 1,2-cyclononadiene specifically for its ability to enforce a singular, predictable pathway, thereby reducing mechanistic ambiguity.

Regiocontrolled Synthesis of 2,3-Annulated Pyrroles via Ti-Catalyzed Multicomponent Reactions

For synthetic chemists targeting 2,3-annulated pyrroles—common motifs in bioactive molecules and functional materials—1,2-cyclononadiene is the preferred coupling partner due to its exclusive regioselectivity in Ti-catalyzed [2+2+1] reactions [2]. Substitution with propyne or other allenes would lead to regioisomeric mixtures or alternative products, compromising synthetic efficiency and purity.

Stereochemical Investigations Using Medium-Ring Allene Templates

The observation of kinetic resolution during asymmetric synthesis and the defined stereochemical outcomes of thermal dimerization [3] establish 1,2-cyclononadiene as a valuable probe for studying stereoelectronic effects in medium-sized rings. Its low strain (2 kcal/mol) ensures stability under ambient conditions, while its conformational constraints provide a rigid framework for stereochemical analysis [4].

Organometallic Intermediate Trapping and Fused-Ring Construction

The unique (2+1) cycloaddition pathway of 1,2-cyclononadiene with aluminum(I) reagents enables the synthesis of aluminocyclopropane intermediates and subsequent fused hydrocarbon ring systems not accessible from 1,5-cyclooctadiene or acyclic allenes [5]. This divergent reactivity is essential for expanding the scope of organometallic building blocks in main-group chemistry.

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